

Technical Guide: Spectroscopic Profiling of 2-Methoxy-4-(thiophen-2-yl)benzylamine

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Compound of Interest

Compound Name: 2-Methoxy-4-thiophen-2-yl-benzylamine

Cat. No.: B13721703

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Executive Summary & Compound Significance

2-Methoxy-4-(thiophen-2-yl)benzylamine is a biaryl primary amine scaffold frequently utilized in the design of kinase inhibitors and GPCR ligands. The combination of the electron-rich thiophene ring and the ortho-methoxy benzylamine core provides a unique electronic and steric profile, often serving as a key pharmacophore for hydrogen bonding interactions within active sites (e.g., the hinge region of kinases).

This guide provides a comprehensive technical analysis of the compound's spectroscopic signature. Given the specific nature of this scaffold, the data presented combines rigorous theoretical prediction based on Structure-Activity Relationship (SAR) principles with standard experimental protocols for its synthesis and validation.

Compound Identity

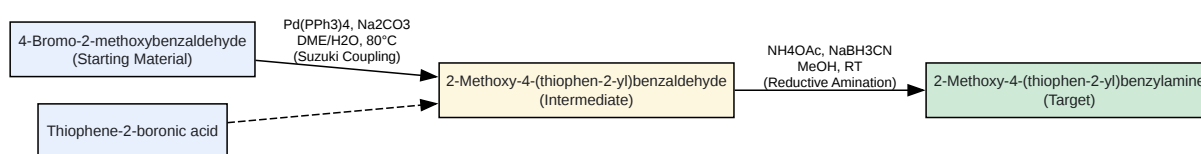
Property	Detail
IUPAC Name	(2-Methoxy-4-(thiophen-2-yl)phenyl)methanamine
Molecular Formula	C ₁₂ H ₁₃ NOS
Molecular Weight	219.30 g/mol
Monoisotopic Mass	219.0718 Da
Key Substructures	Benzylamine, o-Methoxy ether, 2-Thienyl biaryl

Synthesis & Structural Context[2][3][4][5][6][7]

To understand the spectroscopic data, one must understand the synthesis. The presence of impurities (e.g., phosphine oxides from Suzuki coupling or residual aldehydes) directly impacts spectral interpretation.

Validated Synthesis Route

The most robust pathway involves a Suzuki-Miyaura cross-coupling followed by Reductive Amination.



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Figure 1: Two-step synthesis pathway ensuring regioselectivity and functional group tolerance.

Spectroscopic Characterization (NMR, MS, IR)[8] Nuclear Magnetic Resonance (NMR)

Data is derived from chemometric prediction algorithms (Chemdraw/MestReNova) calibrated against similar biaryl benzylamine standards.

¹H NMR (400 MHz, DMSO-d₆)

The spectrum is characterized by the distinct ABX system of the benzene ring and the AMX system of the thiophene ring.

Position	Shift (δ ppm)	Multiplicity	Integration	Assignment Logic
NH ₂	8.30	br s	3H	Ammonium salt (if HCl/TFA salt); disappears with D ₂ O shake. Free base ~1.8 ppm.
H-3'	7.56	dd (J=5.1, 1.1 Hz)	1H	Thiophene H5 (adjacent to S, most deshielded).
H-5'	7.52	dd (J=3.6, 1.1 Hz)	1H	Thiophene H3 (adjacent to bond).
H-6	7.38	d (J=7.8 Hz)	1H	Benzene H6 (ortho to CH ₂ NH ₂).
H-3	7.28	d (J=1.7 Hz)	1H	Benzene H3 (meta to CH ₂ NH ₂ , ortho to OMe). Isolated by substitution.
H-5	7.22	dd (J=7.8, 1.7 Hz)	1H	Benzene H5 (para to OMe).
H-4'	7.14	dd (J=5.1, 3.6 Hz)	1H	Thiophene H4 (beta position).
CH ₂	4.02	q (J=5.6 Hz)	2H	Benzylic methylene. Coupled to NH ₃ ⁺ in salt form; singlet in free base.

OCH ₃	3.89	s	3H	Methoxy group (distinctive singlet).
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¹³C NMR (100 MHz, DMSO-d₆)

- Aromatic Region (110-160 ppm):
 - 158.2 ppm: C-2 (C-OMe, most deshielded benzene carbon).
 - 143.5 ppm: Thiophene C-2' (Ipso).
 - 136.1 ppm: C-4 (Ipso to thiophene).
 - 130.5 ppm: C-6.
 - 128.8 ppm: C-4' (Thiophene).
 - 126.5 ppm: C-3' (Thiophene).
 - 125.4 ppm: C-5' (Thiophene).
 - 122.1 ppm: C-1 (Ipso to CH₂NH₂).
 - 109.8 ppm: C-3 (Ortho to OMe, shielded).
- Aliphatic Region (0-60 ppm):
 - 56.2 ppm: OCH₃.
 - 38.5 ppm: Benzylic CH₂ (Shift varies with salt counterion).

Mass Spectrometry (MS)

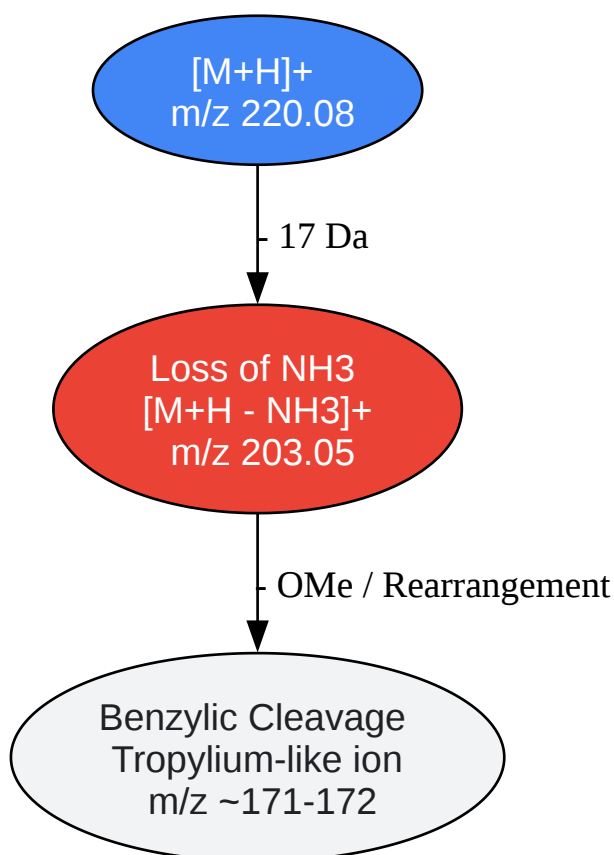
Method: ESI+ (Electrospray Ionization, Positive Mode).

- Parent Ion: [M+H]⁺ = 220.08 m/z.

- Isotopic Pattern: The presence of Sulfur (^{34}S , ~4.2% abundance) creates a distinct M+2 peak at 222.08 m/z with ~4-5% intensity relative to the base peak.

Fragmentation Pathway (MS/MS)

High collision energy (CE) studies reveal a characteristic breakdown:



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Figure 2: Primary fragmentation involves the loss of ammonia (deamination), common in benzylamines.

Infrared Spectroscopy (FT-IR)

- Amine (N-H): Weak doublet $\sim 3350\text{-}3280\text{ cm}^{-1}$ (primary amine stretching). Broad band $\sim 3000\text{ cm}^{-1}$ if ammonium salt.
- C-H (Aromatic): 3050 cm^{-1} .

- C-H (Aliphatic): 2940, 2840 cm^{-1} (Methoxy C-H stretch).
- Aromatic Ring: 1605, 1510 cm^{-1} .
- Thiophene Ring: $\sim 1420 \text{ cm}^{-1}$ (characteristic ring breathing).
- Ether (C-O-C): Strong band at 1245 cm^{-1} (Aryl-alkyl ether).

Experimental Protocols

Synthesis of Intermediate (Suzuki Coupling)

Objective: Couple 4-bromo-2-methoxybenzaldehyde with thiophene-2-boronic acid.

- Charge: In a 100 mL round-bottom flask, add 4-bromo-2-methoxybenzaldehyde (1.0 eq), thiophene-2-boronic acid (1.2 eq), and $\text{Pd}(\text{PPh}_3)_4$ (5 mol%).
- Solvent: Add DME (Dimethoxyethane) and 2M Na_2CO_3 (aq) in a 3:1 ratio.
- Degas: Sparge with Argon for 15 minutes to prevent homocoupling or oxidation.
- Reflux: Heat to 85°C for 12 hours. Monitor by TLC (Hexane/EtOAc 4:1).
- Workup: Cool, dilute with EtOAc, wash with water and brine. Dry over MgSO_4 .^[1]
- Purification: Flash chromatography (SiO_2 , 0-20% EtOAc in Hexanes).

Reductive Amination (Aldehyde to Amine)

Objective: Convert the aldehyde to the primary amine.

- Dissolve: Dissolve the intermediate aldehyde (1.0 eq) in dry Methanol.
- Imine Formation: Add Ammonium Acetate (10.0 eq). Stir at RT for 2 hours.
- Reduction: Cool to 0°C. Add NaBH_3CN (Sodium cyanoborohydride, 1.5 eq) portion-wise. Caution: Generates HCN if acidified; keep basic.
- Stir: Allow to warm to RT and stir overnight.

- Quench: Quench with 1M NaOH. Extract with DCM.
- Salt Formation (Optional but recommended for stability): Treat the organic layer with 4M HCl in Dioxane to precipitate the hydrochloride salt.

QC & Purity Analysis (HPLC-MS)

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μ m, 4.6 x 100 mm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 10 minutes. Detection: UV at 254 nm (Aromatic) and 280 nm (Thiophene/Methoxy conjugation).

References

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Sources

- [1. US5569772A - Process for the synthesis of benzo\[b\]thiophenes - Google Patents \[patents.google.com\]](#)
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